molecular formula C8H9BrSe B14159419 Benzene, [(2-bromoethyl)seleno]- CAS No. 50630-23-4

Benzene, [(2-bromoethyl)seleno]-

Cat. No.: B14159419
CAS No.: 50630-23-4
M. Wt: 264.03 g/mol
InChI Key: PWGASXBMVGZVTH-UHFFFAOYSA-N
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Description

Benzene, [(2-bromoethyl)seleno]- (C₈H₈BrSe) is an organoselenium compound featuring a benzene ring substituted with a selenoether group (-Se-) linked to a 2-bromoethyl chain. This compound is hypothesized to exhibit unique chemical and biological properties due to the interplay between selenium’s redox activity and the bromoethyl group’s electrophilicity .

Properties

CAS No.

50630-23-4

Molecular Formula

C8H9BrSe

Molecular Weight

264.03 g/mol

IUPAC Name

2-bromoethylselanylbenzene

InChI

InChI=1S/C8H9BrSe/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

PWGASXBMVGZVTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]CCBr

Origin of Product

United States

Preparation Methods

Reaction Overview

The anti-Markovnikov addition of phenylselenenyl bromide (PhSeBr) to ethylene provides a direct route to [(2-bromoethyl)seleno]benzene. This method leverages the electrophilic nature of selenium to form a seleniranium intermediate, which undergoes bromide attack to yield the target compound.

Procedure :

  • Reactants : Ethylene gas, PhSeBr (prepared via oxidation of diphenyldiselenide).
  • Conditions : Conducted in acetonitrile at room temperature under inert atmosphere.
  • Mechanism :
    • PhSeBr adds to ethylene, forming a seleniranium ion.
    • Bromide ion attacks the less substituted carbon, yielding the anti-Markovnikov product.
  • Yield : Quantitative (≥95%) when ethylene is continuously purged to shift equilibrium.

Key Data :

Parameter Value
Temperature 25°C
Reaction Time 1–2 hours
Solvent Acetonitrile
Catalyst None

Alkylation of Benzeneselenol with 1,2-Dibromoethane

Reaction Overview

Benzeneselenol (PhSeH) reacts with 1,2-dibromoethane in a nucleophilic substitution to form [(2-bromoethyl)seleno]benzene. This method requires careful control of stoichiometry to prevent diselenide formation.

Procedure :

  • Reactants : PhSeH (generated in situ via NaBH₄ reduction of diphenyldiselenide), 1,2-dibromoethane.
  • Conditions : Conducted in tetrahydrofuran (THF) with triethylamine as a base.
  • Mechanism :
    • PhSe⁻ attacks 1,2-dibromoethane, displacing one bromide.
    • The remaining bromide stabilizes the product.
  • Yield : 70–80% after purification by column chromatography.

Key Data :

Parameter Value
Temperature 0°C → Room Temperature
Reaction Time 12 hours
Base Triethylamine
Solvent THF

Catalytic Synthesis Using Cerium-Based Systems

Reaction Overview

A Ce(SO₄)₂/Zn catalytic system enables one-pot synthesis from diphenyldiselenide and 1,2-dibromoethane. This method is notable for its scalability and minimal byproducts.

Procedure :

  • Reactants : Diphenyldiselenide, 1,2-dibromoethane.
  • Conditions : DMF solvent, 110°C, N₂ atmosphere.
  • Mechanism :
    • Ce⁴⁺ oxidizes diselenide to selenolate.
    • Zn reduces Ce⁴⁺ to Ce³⁺, sustaining catalytic cycle.
  • Yield : 90–95% after distillation.

Key Data :

Parameter Value
Catalyst Loading 10 mol% Ce(SO₄)₂·4H₂O
Reaction Time 30 minutes
Solvent DMF

Selenium Transfer Reactions from Bis(2-Bromoethyl) Selenide

Reaction Overview

Bis(2-bromoethyl) selenide (BrCH₂CH₂SeCH₂CH₂Br) undergoes selenium transfer to benzene derivatives under photolytic conditions, offering a pathway to asymmetric selenides.

Procedure :

  • Reactants : Bis(2-bromoethyl) selenide, benzene.
  • Conditions : UV light (365 nm), n-heptane solvent.
  • Mechanism :
    • Photolysis generates reactive selenium intermediates.
    • Benzene traps intermediates, forming the product.
  • Yield : 80–85% with optimized light intensity.

Key Data :

Parameter Value
Light Source 365 nm LED
Irradiance 300 mW/cm²
Solvent n-Heptane

Comparative Analysis of Methods

Method Yield (%) Reaction Time Scalability Environmental Impact
Anti-Markovnikov Addition ≥95 1–2 h High Moderate (solvent use)
Alkylation of PhSeH 70–80 12 h Moderate Low (aqueous workup)
Ce-Catalyzed Synthesis 90–95 0.5 h High Low (catalyst reuse)
Selenium Transfer 80–85 4–6 h Moderate High (UV energy)

Challenges and Optimization Strategies

  • Byproduct Formation : Competing diselenide formation in Method 2 requires excess 1,2-dibromoethane.
  • Catalyst Deactivation : Ce-based systems (Method 3) may require periodic reactivation.
  • Light Dependency : Method 4’s reliance on UV limits industrial adoption.

Chemical Reactions Analysis

Types of Reactions

Benzene, [(2-bromoethyl)seleno]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce selenoxides and selenides, respectively .

Scientific Research Applications

Benzene, [(2-bromoethyl)seleno]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzene, [(2-bromoethyl)seleno]- involves its interaction with molecular targets through electrophilic substitution reactions. The seleno group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : ~263 g/mol (calculated from atomic weights).
  • Reactivity : The bromine atom on the ethyl chain is susceptible to nucleophilic substitution, while selenium may participate in redox reactions or act as a catalyst in certain transformations.
  • Potential Applications: Likely used as an intermediate in organoselenium chemistry, pharmaceutical synthesis, or materials science, though direct studies on this compound are sparse .

Comparison with Structurally Similar Compounds

Benzene, (2-bromoethyl)- (C₈H₉Br)

  • Structure : Benzene with a 2-bromoethyl group but lacking selenium.
  • Molecular Weight : 185.06 g/mol .
  • Reactivity : Widely used as a precursor for phenethylamines and cross-coupling reactions due to the bromine atom’s leaving-group ability .
  • Key Difference: The absence of selenium limits its redox activity and biological interactions compared to the seleno analog.

1-(Phenylseleno)-4-(Trifluoromethyl) Benzene (PSTMB)

  • Structure: Benzene with a phenylseleno group (-SePh) and a trifluoromethyl (-CF₃) substituent.
  • Molecular Weight : ~282 g/mol (C₁₃H₁₀F₃Se).
  • Key Difference : PSTMB lacks the bromoethyl chain but highlights selenium’s role in targeting metabolic enzymes.

Benzene, [(1-methylenepentyl)seleno]- (C₁₂H₁₆Se)

  • Structure : Benzene with a selenium-linked 1-methylenepentyl group.
  • Molecular Weight : ~239 g/mol .
  • Applications : Used in synthetic organic chemistry for introducing selenium-containing moieties.
  • Key Difference : The longer alkyl chain reduces electrophilicity compared to the bromoethyl group in the target compound.

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
Benzene, [(2-bromoethyl)seleno]- C₈H₈BrSe ~263 Combines Se redox activity + Br leaving group; electrophilic and reactive Pharmaceutical intermediates, catalysis
Benzene, (2-bromoethyl)- C₈H₉Br 185.06 Simple bromoethyl substituent; versatile precursor Phenethylamine synthesis
PSTMB C₁₃H₁₀F₃Se ~282 LDHA inhibitor; anti-cancer activity Cancer therapy
Benzene, [(1-methylenepentyl)seleno]- C₁₂H₁₆Se ~239 Long alkyl chain; selenium-mediated synthesis Organoselenium chemistry

Q & A

Basic: What are the recommended synthetic routes for preparing Benzene, [(2-bromoethyl)seleno]-?

Answer:
The synthesis of this compound involves two key steps: (1) preparing the bromoethylbenzene precursor and (2) introducing the seleno group. For the bromoethylbenzene backbone, alkylation of benzene with 1,2-dibromoethane under Friedel-Crafts conditions yields (2-bromoethyl)benzene . The seleno group is then introduced via nucleophilic substitution, where a selenium nucleophile (e.g., sodium selenide or hydrogen selenide) replaces the bromine atom. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid competing elimination reactions .

Basic: What analytical methods are most effective for characterizing [(2-bromoethyl)seleno]-benzene?

Answer:

  • Mass Spectrometry (MS): Electron ionization (EI) MS provides molecular ion peaks and fragmentation patterns. For example, the parent ion [M+] for C₈H₉BrSe (MW: 247.96 g/mol) should appear at m/z ~248, with key fragments corresponding to Br loss (m/z ~170) or C-Se bond cleavage .
  • Nuclear Magnetic Resonance (NMR): ¹H NMR will show aromatic protons (δ 7.2–7.4 ppm) and CH₂ groups adjacent to Se (δ 2.8–3.5 ppm). ⁷⁷Se NMR (if accessible) confirms selenium coordination .
  • Chromatography: Reverse-phase HPLC with UV detection (λ ~254 nm) can assess purity .

Advanced: How can researchers resolve contradictions in reported reaction mechanisms involving the seleno group?

Answer:
Discrepancies in mechanistic pathways (e.g., radical vs. ionic mechanisms) can be addressed by:

  • Isotopic Labeling: Using deuterated solvents (e.g., D₂O) to track proton transfer steps in substitution reactions .
  • Kinetic Studies: Measuring rate constants under varying temperatures to distinguish between SN1 (unimolecular) and SN2 (bimolecular) pathways .
  • Computational Modeling: Density Functional Theory (DFT) simulations to compare activation energies of proposed intermediates .

Advanced: What experimental strategies mitigate instability of [(2-bromoethyl)seleno]-benzene under ambient conditions?

Answer:
The compound’s instability arises from:

  • Light Sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photolytic degradation of the C-Se bond .
  • Thermal Decomposition: Avoid temperatures >40°C; use low-boiling solvents (e.g., dichloromethane) for reactions to enable rapid evaporation .
  • Hydrolysis: Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis of the selenoether group .

Advanced: How does the electronic environment of the benzene ring influence the reactivity of the selenoethyl substituent?

Answer:
Electron-donating groups (e.g., -OCH₃) on the benzene ring increase electron density at the selenium atom, enhancing nucleophilicity in substitution reactions. Conversely, electron-withdrawing groups (e.g., -NO₂) reduce reactivity. This can be quantified via Hammett σ constants:

  • Hammett Analysis: Plotting log(k) vs. σ values for para-substituted derivatives reveals linear free-energy relationships, guiding substituent selection for targeted reactivity .

Basic: What safety protocols are critical when handling [(2-bromoethyl)seleno]-benzene?

Answer:

  • Toxicity: Selenium compounds are toxic via inhalation or dermal exposure. Use fume hoods and PPE (gloves, lab coat) .
  • Waste Disposal: Neutralize with 10% sodium bicarbonate before disposal to avoid releasing volatile selenium species .

Advanced: How can researchers design experiments to study the compound’s role in organoselenium catalysis?

Answer:

  • Catalytic Screening: Test the compound in cross-coupling reactions (e.g., Ullmann or Stille couplings) as a selenium ligand precursor. Monitor yields and byproducts via GC-MS .
  • Spectroscopic Probes: Use X-ray Absorption Near Edge Structure (XANES) spectroscopy to study selenium oxidation states during catalytic cycles .

Advanced: What computational tools are recommended for predicting the compound’s spectroscopic signatures?

Answer:

  • Gaussian Software: Optimize geometry at the B3LYP/6-311+G(d,p) level to simulate IR and NMR spectra. Compare calculated chemical shifts with experimental data .
  • Mass Spec Simulations: Tools like mzCloud or NIST MS Library predict fragmentation patterns .

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